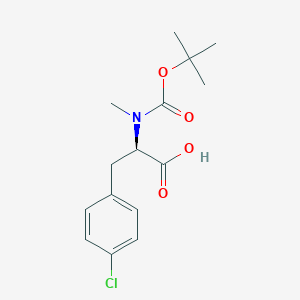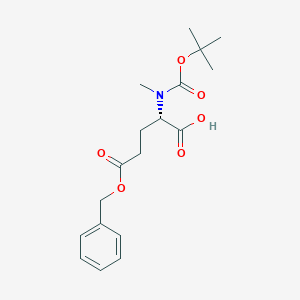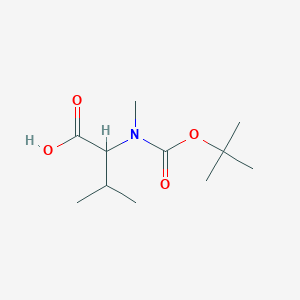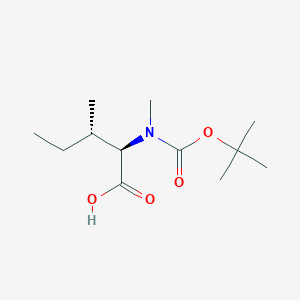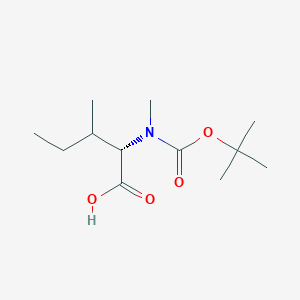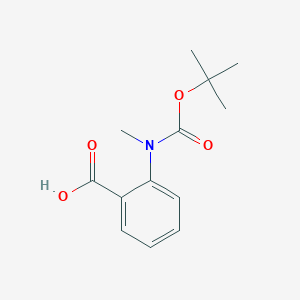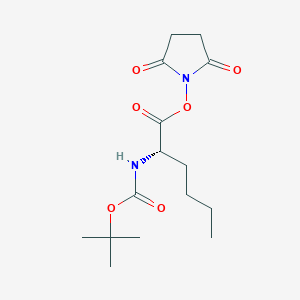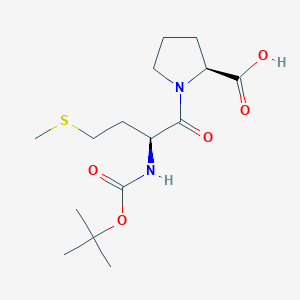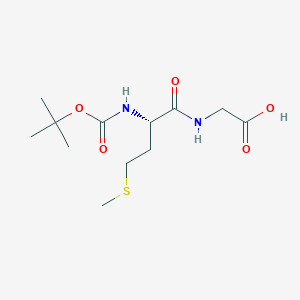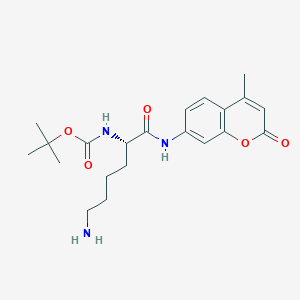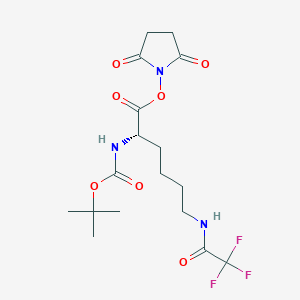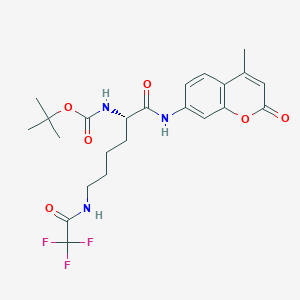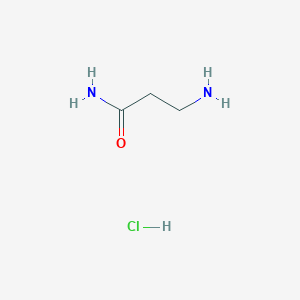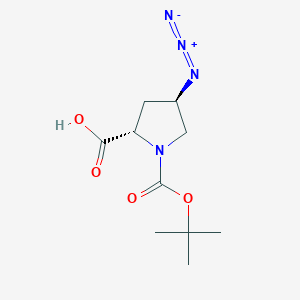
N-Boc-trans-4-azido-L-proline
Overview
Description
“N-Boc-trans-4-azido-L-proline” is a chemical compound with the molecular formula C10H16N4O4 . It appears as a white powder and has a molecular weight of 437.58 . The compound is also known by several synonyms, including Boc-trans-Pro (4-azido)-OH and (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of high-molecular-weight homo, block, and statistical polymers of azide-functionalized proline has been described . The azide groups served as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness .Molecular Structure Analysis
The molecular structure of “N-Boc-trans-4-azido-L-proline” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains an azido group (N3), a carboxylic acid group (COOH), and a tert-butoxycarbonyl (Boc) group .It has a molecular weight of 437.58 . The compound should be stored at 2-8 °C .
Scientific Research Applications
Synthesis of Protected Proline Derivatives : N-Boc-trans-4-azido-L-proline is used in the synthesis of various protected proline derivatives. For instance, the synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline demonstrates the utility of protected proline derivatives in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).
Catalytic Properties in Peptide Synthesis : The compound finds application in the synthesis of novel conjugates, such as O-ferrocenoyl hydroxyproline conjugates. These conjugates are characterized for their catalytic properties, particularly in aldol addition reactions (Al-Momani & Lataifeh, 2013).
Protein Prosthesis : N-Boc-trans-4-azido-L-proline is useful in the field of protein prosthesis. It is involved in the creation of 1,5-disubstituted[1,2,3]triazoles as cis-peptide bond surrogates, aiding in the study of protein folding and activities (Tam, Arnold, Soellner, & Raines, 2007).
Conformational Analysis in Peptides : The compound is also instrumental in studying the cis-trans isomerization in peptides. For example, research on α-Methyl-L-proline derivatives, such as N-Boc-protected α-methyl-L-proline, helps understand the conformational properties of proline and its analogs in peptides (Torbeev et al., 2012).
Chiral Ligands in Asymmetric Catalysis : N-Boc-trans-4-azido-L-proline is used as a chiral ligand in asymmetric catalysis, exemplified by its role in the enantioselective addition of phenylacetylene to aromatic aldehydes (Zhou et al., 2004).
Study of L-Proline Analogues : It is a crucial component in studying the properties, metabolisms, and applications of L-proline analogues. These analogues are important for understanding cellular metabolism and the regulation of macromolecule synthesis in various cells (Bach & Takagi, 2013).
Safety And Hazards
The safety data sheet for a similar compound, “N-BOC-trans-4-N-FMOC-amino-L-proline”, suggests that personal protective equipment/face protection should be worn when handling the compound . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .
Future Directions
“N-Boc-trans-4-azido-L-proline” and similar compounds have attracted attention in scientific research and industry due to their unique physical and chemical properties. They could potentially be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex .
properties
IUPAC Name |
(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166185 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-trans-4-azido-L-proline | |
CAS RN |
132622-68-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



